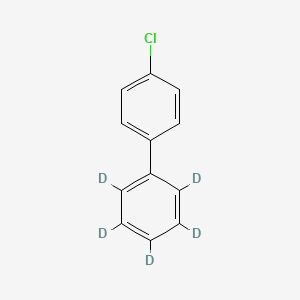

4-Chlorobiphenyl-2',3',4',5',6'-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl |

|---|---|

Molecular Weight |

193.68 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2,3,4,5,6-pentadeuteriobenzene |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D |

InChI Key |

FPWNLURCHDRMHC-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthesis and Isotopic Integrity of 4 Chlorobiphenyl 2 ,3 ,4 ,5 ,6 D5 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation in Biphenyl (B1667301) Structures

The introduction of deuterium into biphenyl structures is a critical step in the synthesis of isotopically labeled standards. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can improve the metabolic stability of compounds and provides a distinct mass signature for mass spectrometry-based analysis. clearsynthdeutero.comtapi.com

Several methods exist for incorporating deuterium into aromatic rings. One common approach involves the synthesis of a deuterated precursor which is then used to construct the biphenyl skeleton. For instance, deuterated benzene (B151609) can be the starting point to produce key intermediates like deuterated bromobenzene (B47551) or deuterated phenylboronic acid. guidechem.com Catalytic methods, such as H-D exchange reactions, offer another route. These reactions can be facilitated by catalysts like palladium on carbon (Pd/C) in the presence of D₂O, allowing for the selective replacement of hydrogen atoms with deuterium on a pre-existing molecule. georganics.sk The choice of method often depends on the desired labeling pattern, the stability of the substrate under reaction conditions, and the required level of deuterium incorporation.

Advanced Synthetic Routes to 4-Chlorobiphenyl-2',3',4',5',6'-d5

The construction of the this compound molecule typically involves a cross-coupling reaction to form the pivotal carbon-carbon bond between the two phenyl rings. Modern synthetic strategies with improved yields and selectivity have largely replaced older methods.

A prominent and versatile method for this synthesis is the Suzuki-Miyaura coupling reaction . acs.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the coupling of Phenyl-d5-boronic acid with a suitable 4-chlorophenyl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene.

The synthesis can be conceptualized in two main stages:

Preparation of Phenyl-d5-boronic acid: This key deuterated intermediate is synthesized from a deuterated benzene precursor. clearsynthdeutero.comguidechem.com One reported method involves the bromination of deuterated benzene to form d5-bromobenzene. This is then reacted with a boronic ester in the presence of a palladium catalyst to yield the Phenyl-d5-boronic acid. guidechem.com

Suzuki-Miyaura Coupling: The Phenyl-d5-boronic acid is then coupled with a 4-chlorophenyl halide (e.g., 1-bromo-4-chlorobenzene) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. guidechem.comrsc.org The reaction is typically carried out in an organic solvent like dioxane. This reaction has been successfully used for the synthesis of various biphenyl derivatives, including those with electron-poor substituents. acs.orguea.ac.uk

An alternative, though often less efficient, method is the Ullmann reaction , which involves the copper-catalyzed coupling of two aryl halide molecules. rsc.orgwikipedia.orgorganic-chemistry.orgbyjus.com In this case, it could potentially involve the reaction between deuterated bromobenzene and 1-chloro-4-iodobenzene (B104392) in the presence of copper. However, the Ullmann reaction often requires harsh conditions and can result in lower yields compared to the Suzuki coupling. wikipedia.org

Table 1: Comparison of Synthetic Routes for Biphenyl Formation

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |

| Catalyst | Palladium | Copper |

| Reactants | Organoboron compound and Organohalide | Two Organohalide molecules |

| Reaction Conditions | Generally mild | Often harsh, high temperatures |

| Yields | Generally moderate to high | Often erratic and lower |

| Substrate Scope | Broad | More limited, often requires electron-deficient halides |

Isotopic Purity Assessment Techniques for Stable Isotope Standards

Ensuring the isotopic purity of this compound is critical for its function as an internal standard. rsc.orgrsc.org The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. The presence of non-deuterated (d₀) or partially deuterated species can compromise the accuracy of quantitative analyses. rsc.org

Several analytical techniques are employed to determine isotopic purity:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. This allows for the calculation of the percentage of the desired d₅-labeled compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for confirming the positions of the deuterium labels and assessing isotopic enrichment. rsc.orgrsc.org In ¹H NMR, the absence or reduction of signals at specific positions indicates successful deuteration. ²H NMR, on the other hand, directly detects the deuterium atoms, providing a clean spectrum for highly deuterated compounds. nih.govsigmaaldrich.com The combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

Table 2: Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Relative abundance of isotopologues, overall isotopic enrichment. nih.gov |

| ¹H NMR | Detects proton nuclei. | Confirms the absence of protons at specific sites, indicating deuteration. |

| ²H NMR | Detects deuterium nuclei. | Directly confirms the presence and location of deuterium atoms. sigmaaldrich.com |

Chemical Purity and Trace Impurity Analysis for Research-Grade Materials

Beyond isotopic integrity, the chemical purity of research-grade materials like this compound is equally important. nih.gov Chemical impurities, which can include starting materials, by-products from the synthesis, or residual solvents, can interfere with analytical measurements.

The analysis of trace impurities is a specialized field that employs highly sensitive analytical methods to detect and quantify contaminants at very low levels, such as parts per million (ppm) or parts per billion (ppb). tapi.compodhikaiscientific.comintertek.com

Common techniques for chemical purity and trace impurity analysis include:

Chromatography: Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (GC-MS, LC-MS), are workhorse techniques for separating the target compound from any impurities. This allows for the identification and quantification of even trace amounts of contaminants.

Spectroscopy: In addition to its use in isotopic analysis, NMR can also be used to identify and quantify chemical impurities by detecting their characteristic signals. pitt.edu

The required purity level of a research-grade material is often defined by established standards. For materials used in demanding applications, high purity is essential to ensure the reliability and reproducibility of experimental results.

Applications of 4 Chlorobiphenyl 2 ,3 ,4 ,5 ,6 D5 in Quantitative Analytical Methodologies

Development and Validation of Mass Spectrometry-Based Assays

The unique properties of 4-Chlorobiphenyl-2',3',4',5',6'-d5 have been instrumental in the evolution of highly sensitive and selective mass spectrometry (MS) assays for the determination of PCBs.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the separation and identification of individual PCB congeners. researchgate.netcromlab-instruments.es In these methods, this compound is introduced into the sample at a known concentration prior to analysis. As the sample is processed and injected into the GC-MS system, this deuterated standard co-elutes with its non-labeled counterpart, 4-chlorobiphenyl (B17849) (PCB 3). nih.gov By monitoring the distinct mass-to-charge ratios of the native analyte and the labeled internal standard, analysts can accurately quantify the concentration of PCB 3, even in the presence of complex matrix interferences that might otherwise affect signal intensity.

Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces background noise, a significant advantage when analyzing trace levels of PCBs in challenging matrices. thermofisher.com The use of this compound in GC-MS/MS methods allows for highly specific and sensitive quantification, as the fragmentation patterns of the deuterated and non-deuterated compounds can be precisely monitored.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive PCB Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC-HRMS), offers unparalleled mass accuracy and resolving power, enabling the differentiation of PCB congeners from other co-eluting compounds with similar nominal masses. gcms.cz In the context of comprehensive PCB profiling, this compound serves as a crucial lock mass or internal standard to ensure the accuracy of mass assignments across the entire chromatogram. This is particularly important for the analysis of complex technical PCB mixtures, such as Aroclors, which can contain a multitude of congeners. researchgate.net The high mass accuracy of HRMS allows for the confident identification and quantification of a wide range of PCBs, contributing to a more complete understanding of their environmental distribution and potential toxicological impact.

Internal Standard Quantification Strategies in Complex Environmental and Biological Matrices

The primary application of this compound lies in its role as an internal standard for isotope dilution mass spectrometry (IDMS). This quantification strategy is considered the gold standard for trace analysis due to its ability to compensate for variations in sample preparation, extraction efficiency, and instrument response. cdc.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical workflow, any losses of the target analyte during subsequent steps are mirrored by proportional losses of the internal standard.

This approach is indispensable for the analysis of PCBs in complex matrices such as soil, sediment, and biological tissues (e.g., fish, human milk). cdc.govnih.gov These matrices are prone to significant interferences that can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard like this compound effectively corrects for these matrix effects, leading to highly accurate and precise quantitative results. For instance, in the analysis of human fecal samples, deuterated PCB standards are used to account for extraction variability and matrix effects, enabling a more accurate assessment of PCB metabolite profiles. nih.gov

Sample Preparation and Extraction Techniques for Trace PCB Analysis

The accurate determination of trace levels of PCBs is critically dependent on efficient sample preparation and extraction procedures. The use of deuterated standards like this compound is integral to validating and optimizing these methods.

Matrix-Specific Extraction Efficiencies with Deuterated Standards

Different sample matrices require tailored extraction techniques to achieve optimal recovery of PCBs. Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). cdc.gov By spiking samples with this compound prior to extraction, analysts can determine the efficiency of the chosen method for that specific matrix. The recovery of the deuterated standard provides a direct measure of the extraction efficiency for the corresponding native PCB congener. This information is vital for method validation and for ensuring the reliability of the final quantitative data. For example, in the analysis of soil samples, a known amount of a surrogate standard, such as tetrachloro-m-xylene, is added to assess the efficiency of the extraction process. thermofisher.com

Quality Assurance and Quality Control Protocols in PCB Measurement

The robust and precise measurement of PCBs is a cornerstone of environmental monitoring and regulatory compliance. The use of isotopically labeled internal standards, such as this compound, is a fundamental aspect of QA/QC in these analytical procedures.

Calibration Curve Construction and Response Factor Determination

The foundation of accurate quantitation in chromatographic analysis lies in the construction of a reliable calibration curve. This compound, with a known isotopic enrichment of 99 atom % D, serves as an ideal internal standard for this purpose. cdnisotopes.com Its chemical properties closely mirror those of the native PCB congeners being analyzed, ensuring that its behavior during extraction, cleanup, and analysis is representative of the target analytes.

In practice, a series of calibration standards are prepared containing known concentrations of the target PCB congeners and a constant concentration of this compound. These standards are then analyzed, typically by gas chromatography coupled with mass spectrometry (GC-MS). The response of the detector to each analyte is measured relative to the response of the internal standard. This ratio is then plotted against the known concentration of the analyte to construct a calibration curve.

The use of an internal standard like this compound helps to correct for variations in injection volume, instrument response, and sample preparation efficiency. The response factor (RF), which is the ratio of the response of the analyte to its concentration, is determined relative to the internal standard. This approach significantly improves the precision and accuracy of the measurements.

Table 1: Example Calibration Data for a PCB Congener using this compound as an Internal Standard

| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte Response (Area) | Internal Standard Response (Area) | Response Ratio (Analyte Area / IS Area) |

| 1 | 0.5 | 10 | 50,000 | 1,000,000 | 0.05 |

| 2 | 1.0 | 10 | 105,000 | 1,050,000 | 0.10 |

| 3 | 5.0 | 10 | 525,000 | 1,050,000 | 0.50 |

| 4 | 10.0 | 10 | 1,100,000 | 1,100,000 | 1.00 |

| 5 | 20.0 | 10 | 2,200,000 | 1,100,000 | 2.00 |

Recovery Assessment and Analytical Performance Evaluation

The efficiency of the entire analytical method, from sample extraction to final analysis, is evaluated through recovery assessment. This compound is spiked into samples at a known concentration before any sample preparation steps are initiated. The amount of the deuterated standard recovered at the end of the analysis provides a direct measure of the method's recovery efficiency.

Acceptable recovery percentages, typically within a range of 70-130%, indicate that the analytical method is performing adequately. epa.gov This ensures that the reported concentrations of the target PCBs in the unknown samples are accurate and have been corrected for any losses during the analytical process. For instance, studies on the determination of PCBs in workplace air have demonstrated mean recoveries of around 96%. uzh.ch

The evaluation of analytical performance also includes assessing the method's precision and uncertainty. The use of this compound as an internal standard helps to minimize the variability in the results, leading to lower relative standard deviations and expanded uncertainties. uzh.ch

Table 2: Example Recovery Data for this compound in Different Sample Matrices

| Sample Matrix | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |

| Soil | 10 | 9.2 | 92 |

| Sediment | 10 | 8.8 | 88 |

| Water | 10 | 9.5 | 95 |

| Tissue | 10 | 8.5 | 85 |

Inter-laboratory Validation Studies for Standardized Methods

To ensure consistency and comparability of data across different laboratories, inter-laboratory validation studies are essential. These studies, often referred to as proficiency tests, involve the analysis of common samples by multiple laboratories. This compound plays a critical role in these studies by providing a common internal reference point for all participating laboratories.

In a typical proficiency test for PCB analysis, participating laboratories receive samples containing unknown concentrations of various PCB congeners. helsinki.fi They are also provided with a standard solution of this compound to be used as an internal standard. The results from each laboratory are then compared to a reference value, and the performance is often evaluated using z-scores. helsinki.fi

The use of a common internal standard helps to normalize the data and reduce the variability that might arise from differences in instrumentation or analytical procedures among the laboratories. This standardization is crucial for establishing the reliability and robustness of analytical methods for regulatory purposes. Successful participation in such inter-laboratory studies demonstrates a laboratory's competence in performing accurate PCB analysis.

Elucidation of Environmental Pathways and Fate of 4 Chlorobiphenyl Enabled by Deuterated Tracers

Monitoring of 4-Chlorobiphenyl (B17849) in Environmental Compartments

The use of 4-Chlorobiphenyl-2',3',4',5',6'-d5 is fundamental to accurately monitoring the presence and movement of 4-Chlorobiphenyl across different environmental spheres.

PCBs are known to undergo long-range atmospheric transport, leading to their presence in even the most remote ecosystems. nih.gov Research in this area involves collecting air samples and analyzing them for trace levels of these contaminants. During analysis by methods such as gas chromatography-mass spectrometry (GC-MS), a known quantity of 4-Chlorobiphenyl-d5 is added to the sample extract. By comparing the signal of the native compound to the signal of the deuterated internal standard, analysts can precisely calculate the concentration of 4-Chlorobiphenyl in the original air sample, correcting for any variability in instrument response or loss during sample workup.

In aquatic environments, PCBs partition between the water column, suspended particles, and bottom sediments. usgs.gov Understanding this distribution is key to assessing ecological risk. Studies have shown that PCBs are ubiquitous in aquatic systems, with concentrations in unfiltered water samples ranging from 0.1 to 4.0 µg/L and in bottom sediments from 5.0 to 3,200 µg/kg. usgs.gov The analysis of these different matrices is challenging due to their complexity. 4-Chlorobiphenyl-d5 is used as a surrogate standard, added to water or sediment samples before extraction. This allows researchers to accurately quantify the efficiency of the extraction process and correct the final concentration, providing reliable data on how 4-Chlorobiphenyl is distributed between water and sediment. For instance, studies on the anaerobic dechlorination of PCBs in estuarine sediments from Baltimore Harbor have demonstrated the transformation of specific PCB congeners. researchgate.net The accurate quantification of the parent compounds and their dechlorination products in such studies relies heavily on the use of isotopically labeled standards to account for matrix interference and ensure precise results. researchgate.net

Soil acts as a significant sink for PCBs. mdpi.com Assessing the extent of contamination and the effectiveness of remediation efforts requires robust analytical methods. epd.gov.hkepd.gov.hk Whether using techniques like soil washing, bioremediation, or thermal desorption, it is crucial to measure the contaminant concentration before and after treatment. mdpi.comclaire.co.uk In these assessments, 4-Chlorobiphenyl-d5 is added to the soil sample prior to extraction. This internal standard experiences the same processing as the native analyte. By measuring the recovery of the deuterated standard, scientists can correct for any analyte loss during the multi-step analytical procedure, which includes extraction, cleanup, and concentration. thermofisher.com This ensures that the reported remediation efficiency is accurate. For example, studies on the microbial degradation of 4-chlorobiphenyl in soil microcosms depend on precise measurements to monitor the decline of the contaminant, a task facilitated by isotope dilution methods. nih.govresearchgate.net

Biogeochemical Cycling and Persistence Investigations

Deuterated tracers are indispensable for investigating the long-term fate and persistence of 4-Chlorobiphenyl in the environment.

Determining how long 4-Chlorobiphenyl persists in the environment is crucial for risk assessment. This involves measuring its degradation rate under various conditions. Microbial degradation is a key pathway, often initiated by hydroxylation and leading to the formation of metabolites like 4-chlorobenzoic acid. nih.govnih.gov In laboratory and field studies investigating these degradation pathways, 4-Chlorobiphenyl-d5 is used as a tracer. It can be spiked into the system at the beginning of the experiment to track physical transport processes separately from biological or chemical degradation. More commonly, it is used as an internal standard in the chemical analysis to accurately quantify the decrease of the parent compound and the appearance of its degradation products over time. This allows for the calculation of reliable degradation rate constants and environmental half-lives. For example, a study on the sonochemical destruction of 4-chlorobiphenyl reported an apparent first-order rate constant of 0.120 min⁻¹ in an aqueous solution. nih.gov The accuracy of such kinetic data is significantly enhanced by the use of internal standards to ensure precise quantification at each time point.

| Degradation Study Finding | Analytical Role of 4-Chlorobiphenyl-d5 | Reference |

| In a study of two bacterial strains, 4-chlorobenzoic acid was identified as the major metabolic product of 4-chlorobiphenyl degradation. | Used as an internal standard in GC-MS analysis to accurately quantify the concentrations of 4-chlorobiphenyl and its metabolite, 4-chlorobenzoic acid, ensuring reliable data for pathway elucidation. | nih.govnih.gov |

| A consortium of Pseudomonas sp. and Comamonas sp. was able to completely degrade 50 mg/L of 4-chlorobiphenyl within 12 hours. | Added to samples before extraction and analysis to correct for losses and matrix effects, enabling precise measurement of the rapid decline in 4-chlorobiphenyl concentration. | nih.gov |

| The sonochemical destruction of 4-chlorobiphenyl in an aqueous solution followed first-order kinetics with a rate constant of 0.120 min⁻¹. | Employed as an internal standard to ensure accurate quantification of 4-chlorobiphenyl at various time intervals, which is critical for determining the kinetic rate constant. | nih.gov |

Due to its lipophilic nature, 4-Chlorobiphenyl can accumulate in organisms and become more concentrated at higher trophic levels in the food web. nih.gov Studying this process, known as bioaccumulation and biomagnification, involves analyzing biological tissues (e.g., fat, liver, muscle) from various organisms. These samples represent highly complex matrices that can interfere with accurate quantification. The analytical solution is the use of isotope dilution. A precise amount of this compound is added to the tissue sample before extraction. During the subsequent GC-MS analysis, the ratio of the native analyte to the deuterated standard is measured. This ratio is unaffected by incomplete extraction or matrix-induced signal suppression, allowing for the highly accurate determination of the 4-Chlorobiphenyl concentration in the tissue. This analytical rigor is essential for developing reliable bioaccumulation factors and understanding the transfer of this contaminant through food webs.

| Analytical Challenge in Bioaccumulation Studies | Role of 4-Chlorobiphenyl-d5 |

| Complex biological matrices (e.g., adipose tissue, liver) can cause significant interference and analyte loss during sample preparation. | Serves as an ideal internal standard, as it is affected by the matrix in the same way as the native compound, allowing for accurate correction of these effects. |

| Variable recovery rates during multi-step extraction and cleanup procedures for tissue samples. | Added before extraction, its recovery is measured to calculate a correction factor that is applied to the native analyte, ensuring an accurate final concentration. |

| Instrumental signal suppression or enhancement (matrix effects) during GC-MS analysis. | As the deuterated standard co-elutes with the native compound, any matrix effect influences both equally. The use of their signal ratio for quantification cancels out this interference. |

Advanced Modeling and Predictive Frameworks for Environmental Behavior

Advanced modeling and predictive frameworks are indispensable tools for understanding and forecasting the environmental behavior of contaminants like 4-Chlorobiphenyl. These models integrate physical, chemical, and biological processes to simulate the transport, partitioning, and transformation of chemicals in various environmental compartments. The incorporation of data from studies using deuterated tracers such as this compound can significantly enhance the accuracy and predictive power of these models.

Role of Deuterated Tracer Data in Model Parameterization and Validation

Environmental fate models, such as fugacity-based models and multimedia environmental models, rely on a set of parameters that describe the chemical's properties and its interactions with the environment. epa.govresearchgate.net Deuterated tracers are instrumental in deriving and validating these parameters. For instance, by introducing this compound into a controlled experimental system (microcosm or mesocosm) that simulates a specific environment (e.g., a sediment-water column), researchers can accurately measure key processes.

The use of a deuterated tracer allows for precise quantification of the rates of degradation, volatilization, and partitioning, as it can be distinguished from the background presence of the non-deuterated compound. This is particularly crucial for legacy contaminants like PCBs, which are ubiquitous in the environment. nih.gov The data generated from these tracer studies, such as the rate constants for various transformation processes, can be directly used as inputs for environmental models.

Table 1: Key Parameters in Environmental Fate Models for 4-Chlorobiphenyl Informed by Deuterated Tracer Studies

| Parameter | Description | How Deuterated Tracer Data Helps |

| Degradation Rate Constant (k) | The rate at which 4-Chlorobiphenyl is broken down in a specific medium (e.g., soil, water, sediment) through processes like biodegradation or photolysis. | Allows for precise measurement of the disappearance of the tracer over time, distinguishing it from the native compound and providing a more accurate degradation rate. |

| Partition Coefficients (e.g., Koc, Kow) | Describe how 4-Chlorobiphenyl distributes itself between different environmental phases, such as water and organic carbon in soil or sediment (Koc), or between octanol (B41247) and water (Kow) as a surrogate for lipid partitioning. | Enables the study of equilibrium partitioning in complex matrices without interference from existing contamination, leading to more reliable partition coefficient values. |

| Mass Transfer Coefficients | Quantify the rate of movement of 4-Chlorobiphenyl between adjacent environmental compartments, for example, from water to air (volatilization) or from water to sediment. | The distinct mass of the deuterated tracer facilitates its tracking across interfaces, allowing for the calculation of more accurate mass transfer rates. |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment at steady state. | By introducing a known amount of the deuterated tracer, the uptake and accumulation in organisms can be precisely measured, leading to a more accurate BAF. |

Predictive Frameworks and Isotopic Data Integration

Predictive frameworks for the environmental behavior of PCBs often involve a combination of quantitative structure-activity relationship (QSAR) models and multimedia environmental fate models. QSAR models predict the properties of a chemical based on its molecular structure, while multimedia models use these properties to simulate its environmental distribution.

The integration of isotopic data from deuterated tracer studies can refine and validate the predictions made by these frameworks. For example, if a QSAR model predicts a certain degradation rate for 4-Chlorobiphenyl, an experiment using this compound can provide an empirical value to compare against, thereby assessing the accuracy of the QSAR prediction.

Furthermore, advanced modeling approaches can use isotopic data to trace the transformation pathways of 4-Chlorobiphenyl. As the deuterated compound degrades, the resulting metabolites will also be deuterated, allowing for their unambiguous identification and quantification using techniques like mass spectrometry. This information is invaluable for building more comprehensive and accurate models of the complete environmental fate of the parent compound and its potentially toxic degradation products.

Some modeling frameworks are designed to handle complex biotic and abiotic processes, including sorption kinetics and bioaccumulation in food webs. epa.gov The precise data obtained from deuterated tracer studies on these individual processes can be integrated into such models to improve their predictive capabilities for real-world scenarios, such as the contamination of a river ecosystem. epa.gov While the direct application of this compound in large-scale field studies and its integration into predictive models is still an emerging area, the principles established by the use of isotopic tracers in other contexts provide a strong foundation for its future application in enhancing our understanding of the environmental behavior of 4-Chlorobiphenyl. nih.gov

Contribution of 4 Chlorobiphenyl 2 ,3 ,4 ,5 ,6 D5 to Mechanistic Studies of Pcb Biotransformation

Investigating Enzymatic Degradation Pathways of 4-Chlorobiphenyl (B17849)

The use of deuterated 4-CBP has been instrumental in tracing the breakdown of this compound by various microorganisms, which are key players in the environmental fate of PCBs.

Microbial Transformation Mechanisms

Numerous bacterial strains have demonstrated the ability to degrade 4-CBP, often utilizing it as a sole carbon and energy source. nih.gov The degradation process typically involves a series of enzymatic reactions.

Pseudomonas sp. : Strains of Pseudomonas are well-documented for their capacity to metabolize PCBs. nih.gov For instance, a consortium of Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2 was shown to completely degrade 50 mg/L of 4-CBP within 12 hours. nih.gov Strain CB-3 initially breaks down 4-CBP, leading to the accumulation of 4-chlorobenzoate (B1228818) (4-CBA), which is then further oxidized by strain CD-2. nih.gov The degradation pathway in Pseudomonas often involves attacks at the 2,3- and 3,4-positions of the biphenyl (B1667301) skeleton and can also include dehalogenation. nih.gov Some Pseudomonas strains can grow on 4-CBP as their sole carbon and energy source. nih.gov

Comamonas sp. : As part of a microbial consortium, Comamonas sp. strain CD-2 plays a crucial role in the further degradation of 4-CBP metabolites. nih.gov This strain possesses a gene cluster for protocatechuate (PCA) metabolism and a dechlorination gene cluster, enabling it to process the intermediates produced by Pseudomonas sp. nih.gov The genes responsible for the initial steps of biphenyl/chlorobiphenyl degradation in Comamonas testosteroni B-356 have been mapped, revealing a similar enzyme composition to that of Pseudomonas sp. strain LB400. nih.gov

Rhodococcus sp. : Members of the genus Rhodococcus are recognized for their robust ability to degrade a wide range of aromatic compounds, including highly chlorinated PCBs. nih.govmicrobiologyresearch.org Rhodococcus sp. strain RHA1, for example, can efficiently transform numerous PCB components. asm.org The degradation pathway in Rhodococcus ruber P25 involves the utilization of 4-CBP and 4-CBA, with the transient formation of 4-CBA during 4-CBP breakdown. researchgate.net

Characterization of Key Metabolites in Biodegradation Processes

The identification of metabolic intermediates is crucial for mapping the degradation pathways. The use of labeled compounds like 4-Chlorobiphenyl-2',3',4',5',6'-d5 allows for the precise tracking of these metabolites.

A common major metabolic product across various bacterial strains is 4-chlorobenzoic acid (4-CBA). nih.govresearchgate.net In the degradation of 4-CBP by Pseudomonas sp. strain MB86, other identified metabolites include 4'-chloroacetophenone, 2-hydroxy,2-[4'-chlorophenyl] ethane, and 2-oxo,2-[4'-chlorophenyl] ethanol. nih.gov In poplar plants, which can also metabolize 4-CBP, the primary metabolites are hydroxylated forms, including 2'-hydroxy-4-chlorobiphenyl, 3'-hydroxy-4-chlorobiphenyl, and 4'-hydroxy-4-chlorobiphenyl, with the latter being the major product. nih.gov

| Metabolite | Producing Organism(s) | Significance |

|---|---|---|

| 4-Chlorobenzoic acid (4-CBA) | Pseudomonas sp., Rhodococcus sp., Micrococcus sp. | A major and often persistent intermediate in the degradation pathway. nih.govresearchgate.net |

| 4'-Chloroacetophenone | Pseudomonas sp. MB86 | A significant metabolite, potentially a dead-end product. nih.gov |

| 2-Hydroxy,2-[4'-chlorophenyl] ethane | Pseudomonas sp. MB86 | An intermediate in the breakdown of the biphenyl structure. nih.gov |

| 2-Oxo,2-[4'-chlorophenyl] ethanol | Pseudomonas sp. MB86 | Another intermediate in the degradation pathway. nih.gov |

Gene Cluster Identification and Functional Analysis in Degrading Microorganisms

The genetic basis for PCB degradation has been a significant area of research, with studies identifying and characterizing the gene clusters responsible for the enzymatic breakdown.

In Rhodococcus sp. strain RHA1, diverse biphenyl-PCB degradation genes are distributed across multiple clusters, many of which are located on linear plasmids. nih.gov The bphA1A2A3A4C1B genes are responsible for converting biphenyl and PCBs to meta-cleavage products. nih.gov Similarly, a biphenyl metabolism gene cluster has been identified in the genome of Pseudomonas sp. strain CB-3. nih.gov In Comamonas sp. strain CD-2, a dechlorination gene cluster and a protocatechuate (PCA) metabolic gene cluster have been found. nih.gov The bph operon in Comamonas testosteroni B-356 encodes the enzymes for the initial conversion of biphenyls, including the large and small subunits of the iron-sulfur protein, ferredoxin, 2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase, and 2,3-dihydroxybiphenyl-1,2-dioxygenase. nih.gov

| Gene/Gene Cluster | Microorganism | Function |

|---|---|---|

| bphA1A2A3A4C1B | Rhodococcus sp. RHA1 | Conversion of biphenyl/PCBs to meta-cleavage products. nih.gov |

| Biphenyl metabolism gene cluster | Pseudomonas sp. CB-3 | Initial degradation of 4-CBP. nih.gov |

| Dechlorination gene cluster & PCA metabolic cluster | Comamonas sp. CD-2 | Further degradation of 4-CBP intermediates and dechlorination. nih.gov |

| bph operon (bphA, bphE, bphF, bphB, bphC) | Comamonas testosteroni B-356 | Encodes enzymes for the initial steps of biphenyl/chlorobiphenyl degradation. nih.gov |

Role in Mammalian Metabolism Research of 4-Chlorobiphenyl

The use of deuterated 4-CBP is also pivotal in understanding how mammals metabolize this compound, which has implications for assessing its potential toxicity.

In Vitro Metabolic Profiling Using Cell Lines

Human liver carcinoma (HepG2) cells are a widely used in vitro model to study the metabolism of foreign compounds. Studies using HepG2 cells have shown that 4-CBP is metabolized into a complex mixture of metabolites. nih.gov The metabolism of deuterium-labeled 4-chlorobiphenyl in rat liver microsomes has demonstrated the involvement of an arene oxide intermediate, a key step in the metabolic activation of aromatic compounds. nih.govacs.org

Identification and Quantification of Hydroxylated and Other Metabolites

In mammalian systems, the primary metabolic pathway for 4-CBP is hydroxylation. In vitro studies with rat liver microsomes identified 4'-chloro-4-biphenylol as the major metabolite, along with several minor ones. nih.gov Research using HepG2 cells has identified six classes of metabolites, including monosubstituted metabolites at various positions and disubstituted metabolites. nih.gov A central metabolite identified was 3',4'-Di-OH-3 (4'-chloro-3,4-dihydroxybiphenyl), which can be further oxidized to a reactive quinone. nih.gov This dihydroxylated metabolite is also subject to methylation, sulfation, and to a lesser extent, glucuronidation. nih.gov

| Metabolite | Biological System | Significance |

|---|---|---|

| 4'-Chloro-4-biphenylol | Rat liver microsomes | Major hydroxylated metabolite. nih.gov |

| 4'-Chloro-3,4-dihydroxybiphenyl (3',4'-Di-OH-3) | HepG2 cells | A central metabolite that can be oxidized to a reactive quinone. nih.gov |

| Hydroxylated-methoxylated metabolites | HepG2 cells | Formed from the methylation of dihydroxylated metabolites. nih.gov |

| Sulfated and glucuronidated metabolites | HepG2 cells | Conjugation products of hydroxylated metabolites. nih.gov |

Tracing Isotopic Signatures in Complex Biological Systems

The stable isotope label in this compound provides a unique isotopic signature that can be traced through intricate biological systems, offering profound insights into reaction kinetics and the origins of contaminants.

Application in Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgepfl.ch The KIE arises because the heavier isotope (in this case, deuterium) forms a stronger chemical bond than the lighter isotope (hydrogen) due to differences in zero-point vibrational energies. princeton.edu Consequently, more energy is required to break a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

In the context of PCB metabolism, the hydroxylation reaction catalyzed by cytochrome P450 enzymes often involves the cleavage of a C-H bond as the rate-limiting step. By comparing the rate of metabolism of 4-chlorobiphenyl with that of this compound, researchers can measure the KIE.

If the metabolism of the deuterated compound is significantly slower than its non-deuterated counterpart (a "primary KIE"), it provides strong evidence that the cleavage of a C-H bond on the deuterated ring is part of the rate-determining step of the hydroxylation mechanism. wikipedia.orgnih.gov

Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not the rate-limiting part of the reaction.

Medicinal chemists have utilized the deuterium (B1214612) KIE to slow the cytochrome P450 metabolism of drugs, and the same principle applies to studying xenobiotics like PCBs. nih.gov The magnitude of the KIE can provide detailed information about the geometry of the transition state of the reaction. princeton.edu

Table 2: Principles of Kinetic Isotope Effect (KIE) in PCB Metabolism

| Principle | Description | Implication for 4-Chlorobiphenyl-d5 |

|---|---|---|

| Definition | Change in reaction rate upon isotopic substitution (kH/kD). wikipedia.org | Comparing the metabolism rate of 4-chlorobiphenyl (kH) to its deuterated version (kD). |

| Origin | The C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond. princeton.edu | More energy is needed to cleave the C-D bond, potentially slowing the reaction. |

| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step. wikipedia.org | A kH/kD > 1 suggests C-H bond cleavage is rate-limiting in hydroxylation. |

| Application | Elucidation of reaction mechanisms. wikipedia.orgnih.gov | Helps to confirm the mechanism of enzymatic action by Cytochrome P450. |

Differentiation of De Novo Synthesis from Environmental Exposure in Biological Samples

PCBs are synthetic industrial chemicals, and their presence in biological organisms is a result of bioaccumulation from the environment, not de novo synthesis (creation within the organism). isotope.com Therefore, the application of this compound in this context is to serve as a precise tracer to distinguish between pre-existing body burden and new exposure, or to quantify the concentration of the native compound in a sample.

In biomonitoring and toxicological studies, organisms often contain a complex mixture of various PCB congeners accumulated over their lifetime. To study the fate and effects of a specific congener like 4-chlorobiphenyl, researchers introduce a known amount of the isotopically labeled this compound into the system (e.g., an animal model or cell culture).

This labeled compound acts as a tracer, and its unique mass can be followed over time. It allows scientists to:

Accurately measure the concentration of the unlabeled, environmentally-derived 4-chlorobiphenyl in a tissue or sample using the isotope dilution method. isotope.com

Trace the specific metabolic pathways and distribution of a new dose of 4-chlorobiphenyl without interference from the background levels of other PCBs.

Determine the rate of uptake, metabolism, and excretion of this specific congener.

By using this compound, researchers can differentiate the metabolic products derived from a specific, controlled exposure event from the complex background of hydroxylated PCBs that may already be present in an organism from its environmental exposure history.

Emerging Research Directions and Methodological Advancements

Integration with Multi-Omics Approaches in Environmental Health Research

The use of 4-Chlorobiphenyl-2',3',4',5',6'-d5 is becoming increasingly pivotal in the realm of multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of biological systems in response to environmental stressors. In environmental health studies, this deuterated standard is essential for accurate quantification in metabolomics and exposomics, which map the entirety of small-molecule metabolites and environmental exposures within a biological system.

The stability and unique mass of this compound allow it to be spiked into complex biological samples as an internal standard. clearsynth.comchromatographyonline.com This practice is critical for correcting variations that can occur during sample preparation and analysis, thereby ensuring the precision and accuracy of measurements of the non-labeled parent compound, 4-chlorobiphenyl (B17849) (PCB 3), and its metabolites. clearsynth.com By providing a reliable quantitative anchor, this deuterated standard enhances the quality of data fed into multi-omics analyses. This, in turn, allows researchers to more confidently link exposure to specific PCBs with downstream biological effects, such as alterations in metabolic pathways and protein expression. nih.gov Recent studies have demonstrated that exposure to PCB 3 can lead to alterations in endogenous metabolic pathways, including amino acid and vitamin A metabolism, underscoring the importance of accurate quantification facilitated by deuterated standards. nih.gov

Development of Novel Analytical Platforms Utilizing Deuterated PCB Standards

The advancement of analytical instrumentation, particularly in mass spectrometry (MS), has spurred the development of novel platforms that leverage deuterated standards like this compound for enhanced sensitivity and selectivity. nih.govscispace.com Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) are at the forefront of these developments. nih.gov

These advanced platforms, when used in conjunction with isotope dilution methods that employ deuterated standards, allow for the precise quantification of PCBs at increasingly lower concentrations in complex environmental and biological matrices. nih.govscioninstruments.com The use of this compound helps to mitigate matrix effects, where other compounds in a sample can interfere with the ionization and detection of the target analyte. scioninstruments.com This is particularly crucial for accurately measuring low levels of PCBs and their metabolites, which is essential for assessing human exposure and environmental contamination. Recent developments in MS technology, including improved ionization techniques and more sensitive detectors, continue to push the boundaries of detection, enabling more precise and accurate isotope ratio measurements from smaller sample volumes. scispace.comrsc.org

Advanced Computational Chemistry for Predicting Environmental and Biotransformation Pathways

Computational chemistry is emerging as a powerful tool to predict the environmental fate and biotransformation of PCBs, with 4-chlorobiphenyl serving as a key model compound. Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties and toxicity of PCBs based on their molecular structure. These models can help to estimate the environmental risks posed by different congeners and their transformation products. epa.gov

Furthermore, computational frameworks are being used to predict the biodegradation pathways of xenobiotics like 4-chlorobiphenyl. nih.gov These models can simulate the metabolic breakdown of the compound by microorganisms, identifying potential metabolites and the enzymes involved. For instance, computational models have been used to reproduce the known biodegradation pathway of 4-chlorobiphenyl and even to propose novel degradation routes. nih.gov This predictive capability is invaluable for understanding how these persistent pollutants are transformed in the environment and for developing bioremediation strategies.

Standardization of PCB Research Protocols Across Disciplines

The use of certified reference materials, including deuterated standards like this compound, is fundamental to the standardization of PCB research protocols across different scientific fields, such as environmental science, toxicology, and epidemiology. Standardization is crucial for ensuring the comparability and reliability of data generated by different laboratories and studies. protoexpress.comresearchgate.net

However, significant challenges remain in achieving universal standardization. These challenges include the complexity of PCB analysis, the variety of matrices in which PCBs are found (e.g., soil, water, blood), and the differing analytical requirements of various disciplines. protoexpress.commclpcb.com Inter-laboratory comparison studies, where multiple laboratories analyze the same samples, are essential for identifying and addressing discrepancies in analytical methods and for promoting the adoption of standardized protocols. researchgate.net The development and use of well-characterized, isotopically labeled internal standards are a cornerstone of these efforts, providing a common reference point for accurate quantification. nih.gov

Addressing Gaps in Understanding Low-Chlorinated Biphenyl (B1667301) Congener Dynamics

Historically, research has often focused on the more highly chlorinated PCBs due to their perceived higher toxicity and persistence. However, there is a growing recognition of the importance of understanding the environmental dynamics and health risks associated with low-chlorinated congeners like 4-chlorobiphenyl (PCB 3). nih.govepa.gov These less-chlorinated compounds are often more volatile and water-soluble than their more heavily chlorinated counterparts, which can lead to different transport and fate characteristics in the environment. epa.gov

Current research is focused on filling the knowledge gaps concerning the bioaccumulation, biotransformation, and toxicity of these low-chlorinated congeners. nih.gov Studies have shown that PCB 3 is readily metabolized in vivo, and its metabolites can be detected in biological samples. nih.gov The parent compound of this compound, 4-chlorobiphenyl, has been the subject of risk assessments to determine its potential effects on aquatic organisms and its role as an initiating agent in liver cancer. epa.gov Understanding the complete life cycle of these less-chlorinated PCBs, from their environmental transport to their metabolic fate within organisms, is critical for a comprehensive assessment of the risks posed by the entire class of PCB compounds. The use of deuterated standards like this compound is indispensable for the accurate measurement needed in these detailed fate and transport studies.

Q & A

Q. How can researchers design controlled experiments to isolate deuterium’s electronic effects on 4-Chlorobiphenyl-d5’s reactivity in cross-coupling reactions?

- Methodological Answer : Compare reaction kinetics of deuterated vs. protiated analogs under identical Suzuki-Miyaura conditions. Monitor intermediates via in-situ IR spectroscopy. Statistical analysis (e.g., Student’s t-test) confirms whether deuterium’s electron-withdrawing effect alters activation barriers significantly (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.